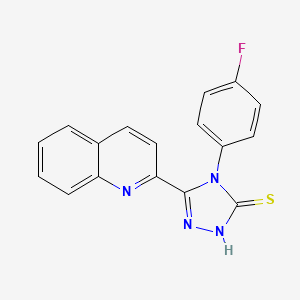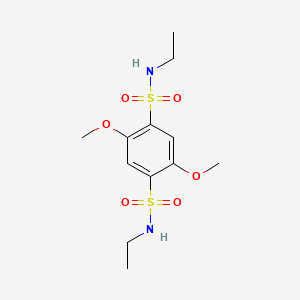
Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine, phenethylamine, or homoveratrylamine with dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates . The reaction conditions often involve the use of ethanol as a solvent and piperidine as a catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, affecting signal transduction pathways and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: This compound shares a similar cyclohexane structure but differs in the functional groups attached.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl and ketone functional group arrangement but are based on a quinolone structure.
Uniqueness: Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups and the cyclohexane ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-3-20-15(18)14-12(11-7-5-4-6-8-11)9-16(2,19)10-13(14)17/h4-8,12,14,19H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
RZFBIMOGKFYPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(CC(CC1=O)(C)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14944464.png)
![5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14944472.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944489.png)
![methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14944491.png)
![1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14944498.png)

![6-[(2-methyl-1,3-benzodioxol-2-yl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14944509.png)
![2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone](/img/structure/B14944513.png)
![3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14944520.png)
![Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14944529.png)
![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)

![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)
